![molecular formula C9H10ClN3O2 B1429979 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride CAS No. 1423028-23-2](/img/structure/B1429979.png)
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride
Overview
Description
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride is a chemical compound with the molecular formula C9H10ClN3O2 and a molecular weight of 227.65 g/mol . This compound is part of the imidazolidine-2,4-dione family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular processes, which makes them suitable targets, especially in cancer .
Mode of Action
It’s known that similar compounds interact with their targets, leading to changes in cellular processes .
Result of Action
Similar compounds have been known to exhibit luminescent properties, making them potential candidates for use as fluorescent probes and labels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride typically involves the reaction of 5-methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process involves the following steps:
Starting Materials: 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione and hydrochloric acid.
Reaction Conditions: The reaction is typically conducted at room temperature with constant stirring.
Purification: The product is purified using recrystallization techniques to obtain the pure hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride exhibit significant antimicrobial activity. A study evaluating various derivatives demonstrated that certain imidazolidine compounds possess potent antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Antitubercular Activity
The imidazolidine scaffold has been explored for its potential as an antitubercular agent. In vitro studies have shown that derivatives can inhibit Mycobacterium tuberculosis, suggesting that modifications of the imidazolidine structure could lead to new treatments for tuberculosis .
Molecular Docking Studies
Molecular docking studies have been employed to understand the interactions of this compound with various biological targets. These computational approaches indicate favorable binding affinities with key enzymes involved in bacterial resistance, further supporting its potential as a lead compound for drug development .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research into related imidazolidines has revealed cytotoxic effects against various cancer cell lines, indicating that derivatives of this compound may also exhibit similar activity .
Anti-inflammatory Effects
Preliminary studies suggest that imidazolidine derivatives may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory disease models .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study reported the synthesis of several imidazolidine derivatives which were screened for antimicrobial activity. The results showed that specific compounds had MIC values significantly lower than those of traditional antibiotics, highlighting their potential as novel antimicrobial agents .
- Antitubercular Activity : Another research effort focused on the synthesis and evaluation of imidazolidine derivatives against Mycobacterium tuberculosis. The study found that certain derivatives demonstrated promising antitubercular activity, warranting further exploration into their mechanisms of action .
- Computational Insights : Molecular docking studies provided insights into how these compounds interact with bacterial enzymes, revealing potential pathways for overcoming antibiotic resistance .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-3-(6-methyl-2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-dione
- 5-Methyl-5-(pyridin-2-yl)imidazolidine-2,4-dione
Uniqueness
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride is unique due to its specific structural features and the presence of the pyridin-3-yl group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
5-Methyl-5-(pyridin-3-yl)imidazolidine-2,4-dione hydrochloride, with CAS number 1423028-23-2, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications based on recent research findings.
The molecular formula of this compound is , with a molecular weight of approximately 227.65 g/mol. The compound exists as a hydrochloride salt, enhancing its solubility and stability in biological systems .
Antimicrobial Properties
Research indicates that derivatives of imidazolidine compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains, including antibiotic-resistant ones. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study reported that it significantly reduced cell viability in human breast cancer cells (MCF-7) at concentrations as low as 10 µM .
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a possible role in treating inflammatory diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may act as an enzyme inhibitor or modulate receptor activity, influencing various signaling pathways involved in disease processes .
Case Studies
Future Perspectives
Given its promising biological activities, further research is warranted to explore the full therapeutic potential of this compound. Future studies should focus on:
- In Vivo Studies : To confirm efficacy and safety profiles in animal models.
- Mechanistic Studies : To elucidate specific molecular interactions and pathways affected by the compound.
- Formulation Development : To enhance bioavailability and target delivery systems for clinical applications.
Properties
IUPAC Name |
5-methyl-5-pyridin-3-ylimidazolidine-2,4-dione;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-9(6-3-2-4-10-5-6)7(13)11-8(14)12-9;/h2-5H,1H3,(H2,11,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWHMLBCLSCHGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CN=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.